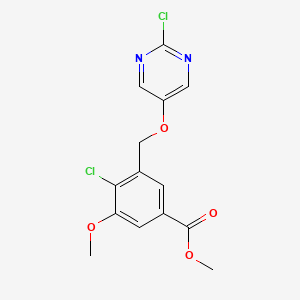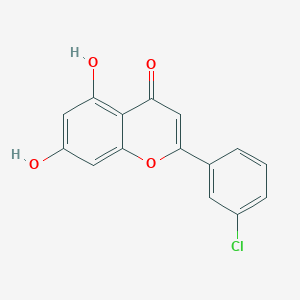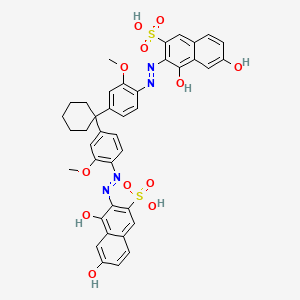![molecular formula C16H20N2O2 B13147957 1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is a complex organic compound with a unique structure that includes two pyridine rings connected by a tetrahydro bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with N-ethyl-N-methyl-β-aminopropionitrile.
Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine.
Cyclization: The diamine is then cyclized in the presence of copper chloride to form the desired bipyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-dipyridyl: This compound has a similar bipyridine structure but differs in the position of the methyl groups.
1,2,3,4-Tetrahydro-2,6-dimethylnaphthalene: Another related compound with a tetrahydro structure but different ring systems.
Uniqueness
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
1-(3-acetyl-2,6-dimethyl-3-pyridin-4-yl-2,4-dihydro-1H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-10-15(11(2)19)9-16(13(4)20,12(3)18-10)14-5-7-17-8-6-14/h5-8,12,18H,9H2,1-4H3 |
InChIキー |
QAALMXJKAGRLPY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(=C(N1)C)C(=O)C)(C2=CC=NC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)




